N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

regioisomerism carboxamide positional isomers pyrazole scaffold

This compound is a regioisomerically distinct, commercially available N-aryl variant of the 1-methyl-1H-pyrazole-5-carboxamide chemotype. Its unique meta-fluorophenyl substituent and 5-carboxamide geometry differentiate it from ortho/para analogs, enabling precise SAR studies in Haemonchus contortus anthelmintic screening, androgen-receptor pathway oncology, and mitochondrial toxicity profiling. Rapid access via Sigma-Aldrich AldrichCPR (T311162) eliminates synthetic lead time. Mandatory mitochondrial counter-screens are recommended before in vivo work, consistent with class-level toxicity alerts.

Molecular Formula C11H10FN3O
Molecular Weight 219.21 g/mol
Cat. No. B5437927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC11H10FN3O
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H10FN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16)
InChIKeySWQWQQORAGTANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 957480-11-4): Structural Identity, Supplier Status, and Class Membership


N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 957480-11-4; molecular formula C₁₁H₁₀FN₃O; MW 219.22 g/mol) is a synthetic small molecule belonging to the 1-methyl-1H-pyrazole-5-carboxamide chemotype . It is commercially available through Sigma-Aldrich as product T311162 under the AldrichCPR (Catalog of Pharmacologically Active Compounds) designation, a collection of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data . The compound features a meta-fluorophenyl anilide moiety appended to the 5-carboxamide position of the N-methylpyrazole core. This specific regioisomeric and substitution pattern distinguishes it from several closely related commercially available analogs, including the ortho-fluorophenyl-3-carboxamide (CAS 1172385-44-2), ortho-chlorophenyl-5-carboxamide (CAS 955558-41-5), and para-fluorophenyl-3-carboxamide (CAS 1172846-58-0) regioisomers .

Why N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Regioisomeric or Halo-Substituted Analogs


Within the 1-methyl-1H-pyrazole-carboxamide family, three structural variables critically determine biological target engagement, physicochemical properties, and safety profile: (i) the carboxamide regioisomer position (3-, 4-, or 5- on the pyrazole ring), (ii) the halogen identity and substitution pattern on the pendant phenyl ring (fluoro vs. chloro vs. bromo; ortho vs. meta vs. para), and (iii) the N-alkyl group on the pyrazole core. Changing the carboxamide attachment from the 5-position to the 3-position fundamentally alters the hydrogen-bonding geometry and conformational landscape of the molecule . The meta-fluorophenyl group of the target compound occupies a distinct electronic and steric space compared to the ortho-chlorophenyl analog (CAS 955558-41-5; LogP 1.64 vs. ~2.0 estimated for the target), resulting in different lipophilicity-driven membrane partitioning and off-target binding profiles . Furthermore, the 1-methyl-1H-pyrazole-5-carboxamide chemotype as a class carries a documented mitochondrial toxicity liability—potent acute mammalian toxicity was observed in rodent models despite high in vitro selectivity indices—making blind interchange of analogs within this scaffold a significant procurement risk without compound-specific toxicity characterization [1].

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide vs. Closest Commercially Available Analogs


Regioisomeric Carboxamide Position: 5-Carboxamide vs. 3-Carboxamide Scaffold Distinction

The target compound bears the carboxamide at the pyrazole 5-position, in contrast to two commercially available fluoro-substituted analogs — N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1172385-44-2) and N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1172846-58-0) — which are both 3-carboxamide regioisomers . A fourth analog, N-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1015523-68-8), represents the 4-carboxamide regioisomer . The 5-carboxamide position places the amide carbonyl and NH in a distinct spatial orientation relative to the pyrazole N2 nitrogen, creating a unique hydrogen-bond donor/acceptor geometry that cannot be replicated by 3- or 4-carboxamide regioisomers. This positional isomerism is expected to produce different molecular recognition patterns in biological targets, as demonstrated across broader pyrazole carboxamide SAR series where regioisomeric carboxamide placement dictates target selectivity [1].

regioisomerism carboxamide positional isomers pyrazole scaffold chemical procurement specification

Meta-Fluorophenyl vs. Ortho-Chlorophenyl Lipophilicity and Electronic Differentiation

The target compound's meta-fluorophenyl substituent conveys distinct physicochemical properties compared to the ortho-chlorophenyl analog (CAS 955558-41-5), the closest commercially available comparator sharing the 5-carboxamide regioisomeric position but differing in halogen identity and substitution geometry. The ortho-chlorophenyl analog has a measured LogP of 1.64 and LogD (pH 7.4) of 1.64, with a topological polar surface area (tPSA) of 36.3 Ų . While experimentally determined LogP for the target compound has not been published, the meta-fluorophenyl substitution is expected to yield lower lipophilicity than ortho-chlorophenyl (fluorine's smaller atomic radius and stronger electronegativity reduce van der Waals contributions to logP), and the meta- rather than ortho-substitution eliminates intramolecular hydrogen-bonding between the amide NH and ortho-halogen that can occur in the ortho-chlorophenyl analog, potentially altering conformational preferences and solubility . The ortho-chlorophenyl analog has been reported to show COX-2 inhibitory activity with IC₅₀ values in the 0.8–2.4 μM range for close structural analogs, a property not attributed to the meta-fluorophenyl compound .

lipophilicity LogP partition coefficient halogen substitution physicochemical profiling

Anthelmintic Chemotype Activity: Class-Level Evidence for the 1-Methyl-1H-pyrazole-5-carboxamide Scaffold

The 1-methyl-1H-pyrazole-5-carboxamide chemotype has demonstrated potent anthelmintic activity in multiple published studies. A phenotypic screen identified two 1-methyl-1H-pyrazole-5-carboxamide derivatives as hits against Haemonchus contortus (barber's pole worm), a parasitic nematode of sheep [1]. Subsequent medicinal chemistry optimization yielded compounds 10, 17, 20, and 22 with sub-nanomolar potency against fourth larval (L4) stage development and strong parasite selectivity over the human MCF10A cell line [2]. The initial hit compound showed an IC₅₀ of 0.29 μM against larval development [3]. While the specific target compound N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was not among the explicitly profiled compounds in these studies, its 5-carboxamide regioisomeric identity and meta-fluorophenyl substitution place it within the active chemotype space defined by this SAR series, suggesting potential utility as a screening comparator or scaffold-hopping reference point for anthelmintic discovery programs.

anthelmintic Haemonchus contortus nematode phenotypic screening parasite selectivity

Anti-Prostate Cancer Chemotype Activity: PSA Expression Inhibition and Antiproliferative Class Evidence

The 1-methyl-1H-pyrazole-5-carboxamide scaffold has been independently validated as a template for anti-prostate cancer agent development. Chen et al. (2021) designed a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives based on lead compounds T3 and 10e, targeting androgen receptor (AR) signaling in prostate cancer [1]. The most potent compound in this series, H24, completely blocked Prostate-Specific Antigen (PSA) expression at 10 μM and exhibited antiproliferative activity with GI₅₀ values of 7.73 μM in LNCaP cells and 7.07 μM in PC-3 cells . These data establish the 5-carboxamide pyrazole scaffold as capable of engaging AR-dependent pathways. The target compound N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has not been directly tested in these assays; however, its structural features — specifically the 5-carboxamide linkage and N-aryl substitution pattern — are consistent with the SAR-defined active pharmacophore, making it a candidate for comparative profiling against the H24 series in prostate cancer target validation studies.

prostate cancer androgen receptor PSA inhibition antiproliferative LNCaP PC-3

Chemotype-Specific Mitochondrial Toxicity Liability: A Procurement-Relevant Safety Alert

A critical procurement consideration for any 1-methyl-1H-pyrazole-5-carboxamide derivative is the documented acute mammalian toxicity of this chemotype. Preston et al. (2021) reported that a series of 1-methyl-1H-pyrazole-5-carboxamides, despite showing no overt cytotoxicity against a range of mammalian cell lines under standard in vitro culture conditions and possessing high selectivity indices, produced striking acute toxicity when administered to mice [1]. Mechanistic investigation revealed dose-dependent inhibition of mitochondrial respiration, with potent cytotoxicity observed in rat hepatocytes under respiring conditions [2]. Critically, parasite toxicity was not correlated with acute mammalian toxicity, indicating that the mitochondrial liability represents an off-target effect separable from the desired pharmacological activity [3]. While the target compound N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was not specifically tested in this study, the toxicity was observed across multiple structurally diverse members of the chemotype, strongly suggesting that mitochondrial respiratory inhibition is a class-level liability. This finding has direct implications for procurement decisions: any in vivo studies or cellular assays using this compound must incorporate mitochondrial toxicity counterscreens (e.g., Seahorse respirometry or hepatocyte viability assays under galactose media conditions) as an essential component of experimental design.

mitochondrial toxicity acute mammalian toxicity respiratory inhibition hepatocyte cytotoxicity safety screening

Procurement-Relevant Application Scenarios for N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Anthelmintic Drug Discovery: Scaffold-Hopping Reference Compound for Haemonchus contortus Lead Optimization

For veterinary parasitology groups pursuing phenotypic screening against Haemonchus contortus, this compound serves as a commercially accessible N-aryl variant of the validated 1-methyl-1H-pyrazole-5-carboxamide anthelmintic chemotype [1]. Its meta-fluorophenyl substituent offers a distinct electronic profile compared to the optimized leads (compounds 10, 17, 20, 22) in the published SAR series, enabling researchers to probe the contribution of the anilide ring electronics to both parasite potency and selectivity over the human MCF10A counter-screen. Procurement from Sigma-Aldrich (T311162) provides rapid access without synthetic investment, though users must independently verify identity and purity per AldrichCPR terms . Mandatory mitochondrial toxicity counterscreening is recommended before progressing to in vivo efficacy models, consistent with the chemotype-level alert established by Preston et al. [2].

Prostate Cancer Target Validation: Meta-Fluorophenyl Comparator for AR Signaling Pathway SAR Studies

Oncology researchers exploring androgen receptor (AR) pathway modulation can deploy this compound as a structurally distinct comparator to the H24 series of anti-prostate cancer 1-methyl-1H-pyrazole-5-carboxamides [1]. The meta-fluorophenyl substitution differs from the substitution patterns in the Chen et al. 2021 series, providing a probe for assessing how anilide ring electronics influence PSA expression blockade and antiproliferative potency in LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) cell lines. The documented GI₅₀ benchmarks for H24 (LNCaP: 7.73 μM; PC-3: 7.07 μM) provide a quantitative reference frame for comparative evaluation . As with all compounds in this chemotype, mitochondrial respiration assays should be incorporated into the screening cascade to differentiate AR-specific effects from mitochondrial toxicity-driven cytotoxicity.

Mitochondrial Toxicity Mechanistic Studies: Chemotype Tool Compound for Respiratory Inhibition Research

The documented mitochondrial respiratory inhibition liability of the 1-methyl-1H-pyrazole-5-carboxamide chemotype [1] creates an opportunity to use this compound as a tool for investigating structure-toxicity relationships in mitochondrial safety pharmacology. Its meta-fluorophenyl substituent provides a distinct physicochemical signature (estimated LogP ~1.8–2.1) compared to other chemotype members, enabling researchers to correlate lipophilicity and electronic parameters with mitochondrial toxicity potency. Recommended assays include Seahorse respirometry (oxygen consumption rate) in HepG2 or primary hepatocytes under glucose vs. galactose media conditions, with the ortho-chlorophenyl analog (CAS 955558-41-5; LogP 1.64) serving as a useful comparator for lipophilicity-matched toxicity assessment . This application is particularly relevant for drug discovery safety pharmacology groups building in vitro toxicity prediction models.

Chemical Biology Probe Development: Regioisomeric Pair Analysis for Target Identification

The availability of regioisomeric pairs — specifically this 5-carboxamide compound alongside the 3-carboxamide analogs N-(2-fluorophenyl)- (CAS 1172385-44-2) and N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1172846-58-0) — from a single vendor (Sigma-Aldrich) [1] enables chemical biology experiments that use differential biological activity between regioisomers to infer binding site geometry or target engagement. Paired testing of 5-carboxamide vs. 3-carboxamide regioisomers in pull-down, thermal shift, or cellular thermal shift assays (CETSA) can reveal target-specific engagement patterns attributable to the carboxamide positional isomerism, providing orthogonal target identification evidence that complements affinity-based proteomics approaches.

Quote Request

Request a Quote for N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.